BenchChemオンラインストアへようこそ!

N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide

Lipophilicity Drug Design Physicochemical Properties

Targeting kinase selectivity? This 2,6-difluoro-3-nitrobenzamide features a 4-tert-butylphenyl substituent (calc. logP 4.5) that provides distinct steric bulk vs planar 4-chlorophenyl (ΔlogP +0.9) or electron-withdrawing 2-chloro-4-(trifluoromethyl)phenyl analogs. The tert-butyl group enables hydrophobic pocket probing without introducing additional H-bond acceptors—critical for clean SAR interpretation. As a validated precursor in vemurafenib-type routes, this ≥95% purity building block ensures reproducible coupling and reduction yields. MW 334.32, 1 HBD, 5 HBA, fragment-like properties. Compare thermodynamic binding profiles via ITC/SPR. Request a quote today.

Molecular Formula C17H16F2N2O3
Molecular Weight 334.323
CAS No. 260553-01-3
Cat. No. B2708568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide
CAS260553-01-3
Molecular FormulaC17H16F2N2O3
Molecular Weight334.323
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
InChIInChI=1S/C17H16F2N2O3/c1-17(2,3)10-4-6-11(7-5-10)20-16(22)14-12(18)8-9-13(15(14)19)21(23)24/h4-9H,1-3H3,(H,20,22)
InChIKeyFTAYGLFNPADXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(tert-Butyl)phenyl]-2,6-difluoro-3-nitrobenzamide (CAS 260553-01-3): Procurement-Relevant Chemical Profile and Comparator Landscape


N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide (CAS 260553-01-3) is a synthetic benzamide derivative composed of a 2,6-difluoro-3-nitrobenzoyl core linked via an amide bond to a 4-tert-butylaniline moiety [1]. The compound is cataloged as a research chemical (Apollo Scientific PC32528, ≥95% purity) and belongs to a family of nitrobenzamide analogs that have attracted attention as synthetic building blocks and potential bioactive scaffolds . The 2,6-difluoro-3-nitrobenzamide substructure is recognized as a precursor motif in the synthesis of kinase inhibitors, including the B-Raf inhibitor vemurafenib, underscoring the relevance of this scaffold in medicinal chemistry [2].

Why N-[4-(tert-Butyl)phenyl]-2,6-difluoro-3-nitrobenzamide Cannot Be Casually Substituted with In-Class Analogs


Within the 2,6-difluoro-3-nitrobenzamide series, the identity of the aniline-derived substituent dictates critical physicochemical properties that impact solubility, lipophilicity, and reactivity in subsequent transformations [1]. The 4-tert-butylphenyl group imparts a calculated logP of 4.5 and introduces steric bulk that is distinct from the planar 4-chlorophenyl analog (logP approximately 3.6, estimated from PubChem) or the electron-withdrawing 2-chloro-4-(trifluoromethyl)phenyl variant (logP approximately 4.8, estimated from PubChem) [1]. These differences are not cosmetic: in scaffold-hopping and fragment-based drug design, the tert-butyl group frequently modulates target binding through hydrophobic contacts and can alter metabolic stability [2]. A routine substitution with a chlorophenyl or trifluoromethylphenyl analog without re-validation of synthetic yields, downstream coupling efficiency, or biological readout therefore risks non-reproducible results.

Quantitative Differentiation Evidence for N-[4-(tert-Butyl)phenyl]-2,6-difluoro-3-nitrobenzamide Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA): Tert-Butyl vs. Chlorophenyl vs. Trifluoromethylphenyl Analogs

The tert-butylphenyl analog exhibits a computed XLogP3-AA value of 4.5, positioning it between the 4-chlorophenyl analog (XLogP3-AA ~3.6) and the 2-chloro-4-(trifluoromethyl)phenyl analog (XLogP3-AA ~4.8) [1][2]. This intermediate lipophilicity may offer a balanced profile for membrane permeability while avoiding excessive logP that can lead to poor solubility or promiscuous binding [3].

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Rotatable Bond Count: Implications for Synthetic Coupling Efficiency

The target compound has a molecular weight of 334.32 g/mol and 3 rotatable bonds, compared to 312.66 g/mol (2 rotatable bonds) for the 4-chlorophenyl analog and 380.65 g/mol (3 rotatable bonds) for the 2-chloro-4-(trifluoromethyl)phenyl analog [1]. The tert-butyl group adds 21.66 g/mol relative to the chlorophenyl analog while preserving the same number of rotatable bonds, potentially maintaining similar conformational flexibility in amide coupling reactions.

Synthetic Chemistry Building Block Molecular Descriptors

Vendor-Specified Purity: Guaranteed ≥95% vs. Unstated Purity for Select Analogs

Apollo Scientific specifies a minimum purity of ≥95% for the target compound (PC32528) and the 4-chlorophenyl analog (PC32522), whereas no minimum purity is declared on the product page for the 2-chloro-4-(trifluoromethyl)phenyl analog (PC32531) or the 3,4-dimethoxyphenethyl analog (PC31448) . This specification provides procurement teams with a verifiable quality benchmark that is not guaranteed for all analogs in the series.

Quality Control Procurement Vendor Specification

Hydrogen Bond Donor/Acceptor Profile: Tert-Butyl vs. Dimethoxyphenethyl Scaffold

The target compound possesses 1 hydrogen bond donor (amide NH) and 5 hydrogen bond acceptors, identical to the 4-chlorophenyl analog but contrasting with N-(3,4-dimethoxyphenethyl)-2,6-difluoro-3-nitrobenzamide, which carries 1 donor and 7 acceptors due to the additional methoxy groups [1][2]. This difference in HBA count can affect aqueous solubility, protein binding, and chromatographic behavior.

Medicinal Chemistry Hydrogen Bonding Physicochemical Profiling

Recommended Procurement Scenarios for N-[4-(tert-Butyl)phenyl]-2,6-difluoro-3-nitrobenzamide Based on Quantitative Evidence


Scaffold-Hopping for Kinase Inhibitor Lead Optimization

In programs targeting kinase selectivity, the intermediate logP of 4.5 and the steric bulk of the tert-butyl group may modulate hydrophobic pocket interactions differently than the planar chlorophenyl analog (ΔlogP = +0.9). Procurement of this specific analog enables systematic SAR exploration around the aniline substituent without introducing additional hydrogen bond acceptors that could confound selectivity interpretation [1].

Synthetic Intermediate for Vemurafenib-Related Chemical Space Exploration

The 2,6-difluoro-3-nitrobenzamide core is a documented precursor in patented vemurafenib synthesis routes [1]. The tert-butylphenyl analog provides a differentiated entry point for generating novel kinase inhibitor analogs, with the ≥95% purity specification ensuring consistent yields in downstream amide coupling or nitro reduction steps [2].

Physicochemical Profiling in Fragment-Based Drug Design (FBDD)

With only 1 HBD, 5 HBA, and a molecular weight of 334.32 g/mol, this compound falls within fragment-like property space. The tert-butyl group offers a unique hydrophobic probe compared to the chloro or trifluoromethyl analogs, enabling comparative thermodynamic profiling (e.g., ITC or SPR) to dissect the contribution of steric bulk versus electronic effects in target binding [1].

Quote Request

Request a Quote for N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.